SKF-82958 hydrobromide

Description

Properties

IUPAC Name |

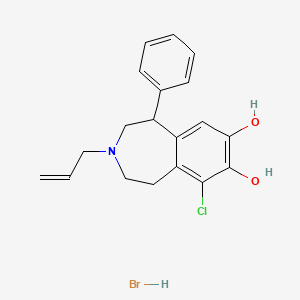

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGFAVTAAQOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017951 | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-01-8 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SKF-82958 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-82958 hydrobromide is a potent and selective synthetic benzazepine derivative that has been instrumental in the study of the dopamine (B1211576) D1 receptor. As a full agonist, it has been widely used as a pharmacological tool to elucidate the physiological and pathological roles of D1 receptor signaling in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of SKF-82958, detailing its receptor binding profile, downstream signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding and Selectivity Profile

SKF-82958 exhibits high affinity and full agonistic activity primarily at the dopamine D1 receptor. Its selectivity for the D1 receptor over the D2 receptor is a key characteristic that has made it a valuable research tool.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity and functional potency of SKF-82958 at dopamine D1 and D2 receptors.

| Receptor | Parameter | Value (nM) | Reference |

| Dopamine D1 | K₀.₅ | 4 | [1][2] |

| Dopamine D2 | K₀.₅ | 73 | [1][2] |

| Dopamine D1 | EC₅₀ (Adenylyl Cyclase Activation) | 491 | [1][2] |

K₀.₅ represents the concentration of the drug that occupies 50% of the receptors. EC₅₀ represents the concentration of the drug that produces 50% of its maximal effect.

Signaling Pathways

The primary mechanism of action of SKF-82958 is the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf family of G proteins.

Canonical Gαs-Adenylyl Cyclase Pathway

Activation of the D1 receptor by SKF-82958 leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cascade of cellular responses. These responses include the regulation of gene expression, such as the induction of neuropeptide and immediate early gene expression in striatonigral neurons.

Downstream ERK Signaling

Studies have also indicated that SKF-82958 can induce the phosphorylation of extracellular signal-regulated kinase (ERK). This suggests that the signaling cascade initiated by D1 receptor activation extends to the MAPK/ERK pathway, a critical regulator of various cellular processes including cell growth and differentiation.

Experimental Protocols

The characterization of SKF-82958's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of SKF-82958 for its target receptors.

Objective: To determine the binding affinity (Kᵢ) of SKF-82958 for dopamine D1 and D2 receptors.

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the dopamine receptors.

-

Competition Binding: Incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [³H]SCH23390 for D1 receptors or [³H]raclopride for D2 receptors) and varying concentrations of unlabeled SKF-82958.

-

Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of SKF-82958 that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assays

These functional assays measure the ability of SKF-82958 to stimulate the production of cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SKF-82958 in activating adenylyl cyclase.

Methodology:

-

Membrane Preparation: Prepare membranes from rat striatum as described for the radioligand binding assay.

-

Assay Reaction: Incubate the membranes with varying concentrations of SKF-82958 in the presence of ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: Perform the incubation at 37°C for a specified time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a detergent).

-

cAMP Quantification: Measure the amount of cAMP produced using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to diverse downstream cellular effects. The quantitative data on its receptor binding and functional activity, coupled with detailed experimental protocols, provide a solid foundation for its use in neuroscience research and drug discovery. Further investigation into its downstream signaling pathways, such as the ERK pathway, and its potential for biased agonism will continue to refine our understanding of D1 receptor pharmacology and its therapeutic potential.

References

SKF-82958 Hydrobromide: A Technical Guide for Researchers

An In-depth Examination of a Potent D1-like Dopamine (B1211576) Receptor Agonist in Preclinical Research

SKF-82958 hydrobromide is a potent and selective full agonist for the D1-like dopamine receptor family, making it a valuable tool in neuroscience research.[1][2][3] Its ability to selectively activate these receptors allows for the precise investigation of their role in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key research applications, experimental protocols, and associated signaling pathways. The hydrobromide salt form of SKF-82958 is noted for its enhanced water solubility and stability compared to the free base, without altering its biological activity at equivalent molar concentrations.[1]

Pharmacological Profile

SKF-82958 displays a high affinity and selectivity for the D1-like dopamine receptors (D1 and D5) over the D2-like receptors. This selectivity is crucial for isolating and studying the specific functions of the D1-like receptor system. The compound's agonistic activity at the D1 receptor stimulates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of SKF-82958. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Receptor/System | Species | Reference |

| K0.5 | 4 nM | Dopamine D1 Receptor | [1][2][3] | |

| K0.5 | 73 nM | Dopamine D2 Receptor | [1][2][3] | |

| EC50 | 491 nM | Adenylate Cyclase Activity | Rat (striatal membranes) | [1][2][3] |

Research Applications

The selective activation of D1-like dopamine receptors by SKF-82958 has led to its use in a wide range of research areas, including:

-

Parkinson's Disease: Research has explored the potential of D1 receptor agonists like SKF-82958 to alleviate motor symptoms. Studies in animal models of Parkinson's disease have shown that SKF-82958 can induce rotational behavior, a common measure of anti-parkinsonian efficacy.[4] For instance, in a study with hemiparkinsonian monkeys, SKF-82958 was shown to potentiate contraversive circling, indicating a potential therapeutic effect.[4] Furthermore, it has been shown to suppress pilocarpine-induced tremulous jaw movements in rats, a model relevant to parkinsonian tremors.[1][2][3]

-

Addiction and Reward: The dopamine system is central to reward and reinforcement, and D1 receptors play a critical role. SKF-82958 has been used to investigate the involvement of D1 receptors in the reinforcing effects of drugs of abuse. Studies have demonstrated that rats will self-administer SKF-82958, suggesting it has rewarding properties mediated by D1 receptor activation.[5][6] Furthermore, research has shown that SKF-82958 can induce a conditioned place preference, further supporting its role in reward-related learning.[7]

-

Autism Spectrum Disorder (ASD): Recent research has implicated dopaminergic signaling dysfunction in ASD. In a mouse model with a Shank3 deficiency, which exhibits ASD-like behaviors, administration of SKF-82958 was found to restore social behaviors, synaptic function, and signaling deficits.[8] This suggests that D1 receptor agonism could be a potential therapeutic strategy for certain forms of ASD.[8]

-

Cognitive Function: D1 receptors in the prefrontal cortex are known to be involved in working memory and executive functions. While not the primary focus of the provided search results, the role of SKF-82958 in modulating these cognitive processes is an active area of investigation.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted using SKF-82958.

In Vivo Behavioral Assessment: Drug Discrimination in Rats

This protocol is used to assess the subjective effects of a drug.

Objective: To determine if rats can discriminate SKF-82958 from a vehicle control.

Methodology:

-

Subjects: Male Wistar rats are typically used.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training: Rats are trained to press one lever after an injection of SKF-82958 (e.g., 0.03 mg/kg, intraperitoneally) and the other lever after a vehicle injection to receive a food reward.[9]

-

Testing: Once trained, the ability of other compounds to substitute for the SKF-82958 cue is tested. The number of presses on the drug-appropriate lever is measured.

-

Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

In Vivo Behavioral Assessment: Conditioned Place Preference in Rats

This protocol is used to assess the rewarding or aversive properties of a drug.

Objective: To determine if SKF-82958 induces a preference for a drug-paired environment.

Methodology:

-

Subjects: Male Wistar rats are commonly used.

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

-

Pre-conditioning: On the first day, rats are allowed to freely explore the entire apparatus to determine any initial preference for one side.

-

Conditioning: Over several days, rats receive an injection of SKF-82958 (e.g., 0.05 mg/kg, subcutaneously or intraperitoneally) and are confined to one of the outer chambers.[7] On alternate days, they receive a vehicle injection and are confined to the other outer chamber.

-

Post-conditioning (Test): On the final day, drug-free rats are allowed to freely explore the entire apparatus. The time spent in each of the three chambers is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

In Vitro Assay: Adenylate Cyclase Activity in Rat Striatal Membranes

This assay measures the functional consequence of D1 receptor activation.

Objective: To determine the potency of SKF-82958 in stimulating adenylate cyclase activity.

Methodology:

-

Tissue Preparation: Striatal tissue is dissected from rat brains and homogenized. The membrane fraction is isolated by centrifugation.

-

Assay: The membranes are incubated with various concentrations of SKF-82958 in the presence of ATP and other necessary co-factors.

-

Measurement: The amount of cyclic AMP (cAMP) produced is quantified, typically using radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of SKF-82958 that produces 50% of the maximal stimulation of adenylate cyclase (EC50) is calculated.[1][2][3]

Signaling Pathways and Visualizations

SKF-82958, as a D1 receptor agonist, primarily signals through the Gαs/olf-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

In some contexts, such as in Shank3-deficient mouse models of autism, SKF-82958 has been shown to restore ERK-CREB signaling and the expression of Brain-Derived Neurotrophic Factor (BDNF).[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Trihexyphenidyl interactions with the dopamine D1-selective receptor agonist SKF-82958 and the D2-selective receptor agonist N-0923 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dopamine D1 Receptor Binding Affinity of SKF-82958 Hydrobromide

This technical guide provides a comprehensive overview of the binding affinity of SKF-82958 hydrobromide for the dopamine (B1211576) D1 receptor, tailored for researchers, scientists, and drug development professionals. The document summarizes key binding parameters, details experimental methodologies for receptor binding assays, and illustrates the associated signaling pathways.

Core Data Presentation: Binding Affinity of SKF-82958

SKF-82958 is a full agonist at the dopamine D1 receptor with a notable selectivity over the D2 receptor subtype. The binding affinity and functional potency have been characterized through various in vitro assays. The following table summarizes the key quantitative data for SKF-82958.

| Parameter | Value | Receptor/System | Comments |

| K₀.₅ | 4 nM | Dopamine D1 Receptor | K₀.₅ represents the concentration at which 50% of the receptors are occupied. This value indicates a high affinity of SKF-82958 for the D1 receptor.[1] |

| K₀.₅ | 73 nM | Dopamine D2 Receptor | Demonstrates an approximately 18-fold selectivity for the D1 receptor over the D2 receptor.[1] |

| EC₅₀ | 491 nM | Adenylate Cyclase Activity (Rat Striatal Membranes) | This value indicates the concentration of SKF-82958 required to elicit a half-maximal response in a functional assay measuring the downstream signaling of the D1 receptor (activation of adenylate cyclase).[1] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of an unlabeled compound like SKF-82958 is typically achieved through a competitive radioligand binding assay. This involves measuring the displacement of a radiolabeled ligand with known affinity for the receptor by increasing concentrations of the unlabeled test compound. Below is a detailed, representative protocol for such an assay using rat striatal tissue, a region rich in dopamine D1 receptors.

Membrane Preparation from Rat Striatum

This protocol outlines the preparation of crude membrane fractions from rat brain tissue, which serve as a rich source of dopamine D1 receptors.

-

Tissue Dissection: Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.

-

Homogenization: The tissue is homogenized in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail, using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then centrifuged at high speed (20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Washing: The membrane pellet is resuspended in fresh lysis buffer and centrifuged again under the same conditions to wash away endogenous substances.

-

Final Preparation and Storage: The final pellet is resuspended in a buffer containing 10% sucrose (B13894) (as a cryoprotectant), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the Pierce® BCA assay.

Competitive Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of SKF-82958 by measuring its ability to compete with a fixed concentration of a radiolabeled D1 antagonist, such as [³H]SCH23390.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]SCH23390, a selective D1 receptor antagonist, is used at a concentration close to its Kd (typically ~1-3 nM).

-

Reaction Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well.

-

Total Binding: 150 µL of the membrane preparation (50-120 µg of protein), 50 µL of [³H]SCH23390 solution, and 50 µL of assay buffer.

-

Non-specific Binding: 150 µL of the membrane preparation, 50 µL of [³H]SCH23390 solution, and 50 µL of a high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM (+)-butaclamol).

-

Competition Binding: 150 µL of the membrane preparation, 50 µL of [³H]SCH23390 solution, and 50 µL of varying concentrations of this compound.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding experiment (specific binding at different concentrations of SKF-82958) is fitted to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism). This analysis yields the IC₅₀ value for SKF-82958, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Upon activation by an agonist such as SKF-82958, it initiates a signaling cascade that leads to the stimulation of adenylyl cyclase.

Caption: Dopamine D1 receptor signaling cascade initiated by SKF-82958.

Radioligand Competition Binding Assay Workflow

The following diagram illustrates the logical workflow of the competitive binding assay used to determine the binding affinity of SKF-82958.

Caption: Workflow for a competitive radioligand binding assay.

References

SKF-82958 Hydrobromide: A Technical Guide to its Dopamine D1 vs. D2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dopamine (B1211576) D1 receptor agonist, SKF-82958 hydrobromide, with a specific focus on its selectivity for the D1 versus the D2 dopamine receptor subtype. This document consolidates key binding affinity and functional potency data, details the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental processes.

Core Findings: Receptor Binding and Functional Potency

This compound demonstrates a significant and functionally relevant selectivity for the dopamine D1 receptor over the D2 receptor. This selectivity is evident in both radioligand binding assays and functional assays measuring downstream signaling.

Quantitative Data Summary

The following table summarizes the key quantitative metrics that define the selectivity profile of SKF-82958.

| Parameter | D1 Receptor | D2 Receptor | Selectivity (D2/D1) | Reference |

| Binding Affinity (K0.5, nM) | 4 | 73 | 18.25 | [1] |

| Functional Potency (EC50, nM) | 491 (Adenylate Cyclase Activation) | Not Reported (Lack of Agonist Activity) | - | [1] |

K0.5 is the concentration of the ligand that occupies 50% of the receptors. A lower value indicates higher binding affinity. EC50 is the concentration of the agonist that produces 50% of the maximal response. For D1, the response is the activation of adenylate cyclase. A lack of reported D2 agonist activity in functional assays is a key indicator of its selectivity.

Experimental Protocols

The data presented in this guide are derived from standard and robust in vitro pharmacological assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay for a Competitive Inhibition Curve (Determination of Ki)

This protocol outlines a typical procedure for determining the binding affinity (Ki) of an unlabeled test compound, such as SKF-82958, for dopamine D1 and D2 receptors through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the target dopamine receptor (D1 or D2) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a specific radioligand for the target receptor is used (e.g., [3H]-SCH23390 for D1 receptors, or [3H]-Spiperone for D2 receptors).

-

Increasing concentrations of the unlabeled test compound (SKF-82958) are added to a series of assay tubes containing the cell membranes and the radioligand.

-

A set of tubes containing a high concentration of a known, potent unlabeled ligand is used to determine non-specific binding.

-

The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Functional Assay (Determination of EC50)

This protocol describes a method to determine the functional potency (EC50) of a D1 receptor agonist by measuring its ability to stimulate the production of cyclic AMP (cAMP).

1. Cell Culture and Preparation:

-

Cells expressing the D1 dopamine receptor are cultured to an appropriate density.

-

On the day of the assay, the cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

2. Agonist Stimulation:

-

The cell suspension is incubated with increasing concentrations of the D1 agonist (SKF-82958).

-

The reaction is initiated by the addition of ATP, the substrate for adenylate cyclase.

-

The incubation is carried out for a specific time at a controlled temperature.

3. cAMP Measurement:

-

The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

4. Data Analysis:

-

A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the agonist concentration.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal cAMP production, is determined using non-linear regression analysis of the curve.

For D2 receptors, which are Gi-coupled and inhibit adenylate cyclase, a similar assay is performed, but with the addition of a stimulator of adenylate cyclase, such as forskolin. The ability of a D2 agonist to inhibit the forskolin-stimulated cAMP production would be measured. In the case of SKF-82958, it does not demonstrate significant agonist activity in this type of assay, further confirming its D1 selectivity.

Visualizations: Signaling Pathways and Experimental Workflows

D1 Receptor Signaling Pathway

The canonical signaling pathway for the D1 dopamine receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).

Caption: D1 receptor activation by SKF-82958 leads to the Gs protein-mediated stimulation of adenylyl cyclase.

Experimental Workflow for Determining Receptor Binding Selectivity

The following diagram illustrates the logical flow of experiments to determine the selectivity of a compound for D1 versus D2 receptors.

Caption: Workflow for assessing the D1 vs. D2 receptor selectivity of a test compound.

Conclusion

The available in vitro data strongly support the classification of this compound as a selective dopamine D1 receptor agonist. Its significantly higher binding affinity and potent functional agonism at the D1 receptor, coupled with its much weaker interaction and lack of agonistic activity at the D2 receptor, make it a valuable pharmacological tool for investigating D1 receptor-mediated processes. This selectivity is crucial for researchers in neuroscience and drug development who require precise modulation of the dopaminergic system. Further studies directly comparing the Ki values in the same experimental setup would provide an even more refined quantitative understanding of its selectivity profile.

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of SKF-82958 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-82958 hydrobromide is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2] As a member of the benzazepine chemical class, it has been instrumental in elucidating the physiological roles of the D1-like receptor family and exploring their therapeutic potential in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Chemical Properties

This compound is the hydrobromide salt of the racemic compound (±)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1] The hydrobromide salt form generally offers enhanced water solubility and stability compared to the free base.[3]

| Property | Value | Reference |

| IUPAC Name | 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | [4] |

| Synonyms | (±)-SKF-82958 hydrobromide; Chloro-APB hydrobromide | [5] |

| CAS Number | 74115-01-8 | [6] |

| Molecular Formula | C₁₉H₂₁BrClNO₂ | [4] |

| Molecular Weight | 410.73 g/mol | [4] |

| Appearance | A solid | [6] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | [6] |

| Storage | Store at room temperature. | |

| Purity | ≥98% |

Pharmacological Profile

This compound is a high-efficacy full agonist at dopamine D1-like receptors (D1 and D5).[1] Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of SKF-82958 for dopamine receptor subtypes. The compound exhibits a high affinity for the D1 receptor and a lower affinity for the D2 receptor, demonstrating its selectivity.

| Receptor Subtype | Binding Affinity (K₀.₅) | Reference |

| Dopamine D1 Receptor | 4 nM | [3][5][6] |

| Dopamine D2 Receptor | 73 nM | [3][5][6] |

Functional Activity

This compound's agonism at the D1 receptor leads to the stimulation of adenylyl cyclase, a key enzyme in the Gs protein-coupled receptor signaling cascade.

| Assay | Parameter | Value | Reference |

| Adenylyl Cyclase Activity | EC₅₀ | 491 nM | [3][5][6] |

Mechanism of Action and Signaling Pathways

As a D1/D5 receptor agonist, this compound activates the Gαs/olf family of G proteins. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, such as brain-derived neurotrophic factor (BDNF). The BDNF-TrkB signaling pathway is known to play a crucial role in neuronal survival, differentiation, and synaptic plasticity.

Furthermore, evidence suggests an interaction between D1 receptor activation and NMDA receptor function, as the NMDA receptor antagonist MK-801 has been shown to block SKF-82958-induced Fos expression in the striatum.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

-

HEK-293 cells stably expressing the human dopamine D1 receptor

-

This compound

-

[³H]-SCH23390 (radioligand)

-

SCH23390 (unlabeled)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (GF/C)

-

Cell harvester

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the D1 receptor to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH23390 (final concentration ~0.5 nM), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH23390, and 50 µL of unlabeled SCH23390 (final concentration ~1 µM).

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH23390, and 50 µL of this compound at various concentrations.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competitive binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This protocol describes an assay to measure the functional potency (EC₅₀) of this compound in stimulating adenylyl cyclase activity.

Materials:

-

Rat striatal membranes

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA, pH 7.4

-

ATP

-

cAMP standard

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Membrane Preparation:

-

Dissect rat striata and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in assay buffer and determine the protein concentration.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the striatal membrane preparation (50-100 µg of protein) with varying concentrations of this compound.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate for 15 minutes at 30°C.

-

Terminate the reaction by boiling for 3 minutes.

-

-

cAMP Quantification:

-

Centrifuge the tubes to pellet the denatured protein.

-

Collect the supernatant and quantify the amount of cAMP produced using a competitive cAMP EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards.

-

Calculate the concentration of cAMP produced at each concentration of this compound.

-

Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

-

In Vivo Contralateral Rotation Test in a Rat Model of Parkinson's Disease

This protocol details a behavioral assay to assess the in vivo efficacy of this compound in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

6-hydroxydopamine (6-OHDA)

-

Desipramine (B1205290) (to protect noradrenergic neurons)

-

This compound

-

Saline solution

-

Automated rotometer system or observation chamber with video recording

Procedure:

-

Unilateral 6-OHDA Lesioning:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway.

-

Allow the animals to recover for at least 2 weeks.

-

-

Behavioral Testing:

-

Habituate the lesioned rats to the testing environment.

-

Administer this compound (e.g., 0.05 - 0.5 mg/kg, i.p. or s.c.).

-

Place the rat in the rotometer and record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a period of 60-90 minutes.

-

-

Data Analysis:

-

Calculate the net contralateral rotations by subtracting the number of ipsilateral rotations from the contralateral rotations.

-

Analyze the dose-response relationship of this compound on rotational behavior.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the dopamine D1/D5 receptor system. Its high affinity, selectivity, and full agonist activity make it an ideal compound for both in vitro and in vivo studies. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

References

- 1. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SKF-82958 (hydrobromide) | C19H21BrClNO2 | CID 9909521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. MK-801 reverses Fos expression induced by the full dopamine D1 receptor agonist SKF-82958 in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF-82958 Hydrobromide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SKF-82958 hydrobromide, a potent and selective dopamine (B1211576) D1/D5 receptor full agonist. This document consolidates key chemical properties, pharmacological data, detailed experimental protocols, and a comprehensive understanding of its mechanism of action for professionals engaged in neuroscience research and drug development.

Core Compound Data

This compound is a valuable tool for investigating the role of the dopamine D1 receptor system in various physiological and pathological processes. The following table summarizes its essential quantitative data.

| Property | Value |

| CAS Number | 74115-01-8 |

| Molecular Formula | C₁₉H₂₁BrClNO₂ |

| Molecular Weight | 410.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

| Purity | ≥98% |

| Storage | Store at -20°C for long-term stability |

Pharmacological Profile and Mechanism of Action

SKF-82958 is a high-efficacy full agonist at dopamine D1 and D5 receptors, demonstrating significant selectivity over D2 receptors.[1] Its primary mechanism of action involves the activation of these Gαs/olf-coupled receptors, which subsequently stimulates the membrane-bound enzyme adenylyl cyclase.[2] This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

The elevation in cAMP levels initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of substrate proteins, including the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), and various transcription factors such as cAMP response element-binding protein (CREB). The phosphorylation of DARPP-32 leads to the inhibition of protein phosphatase 1 (PP1), thereby amplifying the signaling cascade. Furthermore, D1 receptor activation can also modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and influence gene expression, leading to long-term changes in neuronal function.[3]

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the principal signaling cascade initiated by the activation of the dopamine D1 receptor by an agonist such as SKF-82958.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Dopamine-Sensitive Adenylyl Cyclase Assay in Rat Striatal Membranes

This protocol details the measurement of adenylyl cyclase activity in response to SKF-82958 in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP, 0.2 mM EGTA, 10 mM phosphocreatine, 50 U/mL creatine (B1669601) phosphokinase, 0.1 mM GTP)

-

This compound stock solution (in water or DMSO)

-

[α-³²P]ATP

-

Dowex and alumina (B75360) columns

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Adenylyl Cyclase Assay:

-

In a reaction tube, combine the striatal membrane preparation (50-100 µg of protein) with varying concentrations of this compound.

-

Initiate the reaction by adding [α-³²P]ATP to the assay buffer.

-

Incubate the reaction mixture at 30°C for 10-15 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 1 mM cAMP).

-

Boil the samples for 3 minutes.

-

-

cAMP Quantification:

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Elute the [³²P]cAMP and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the adenylyl cyclase activity as picomoles of cAMP formed per minute per milligram of protein.

-

Assessment of Locomotor Activity in Rodents

This protocol describes a method to evaluate the effect of SKF-82958 on spontaneous locomotor activity in rats.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Open-field activity chambers equipped with infrared beams

-

Data acquisition software

Procedure:

-

Acclimation:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Allow each rat to explore the open-field chamber for 30-60 minutes on the day prior to testing to reduce novelty-induced hyperactivity.

-

-

Drug Administration:

-

On the test day, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Locomotor Activity Recording:

-

Immediately after injection, place the rat in the center of the open-field chamber.

-

Record locomotor activity for a period of 60-120 minutes using the automated activity monitoring system.

-

Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

Analyze the collected data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

-

Compare the locomotor activity of the SKF-82958-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the procedure for in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving rats following SKF-82958 administration.

Materials:

-

Adult male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ED)

-

Fraction collector

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., systemic or local perfusion through the probe).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Quantify dopamine levels by comparing the peak areas to a standard curve of known dopamine concentrations.

-

-

Data Analysis:

-

Express the post-injection dopamine levels as a percentage of the baseline levels for each animal.

-

Use appropriate statistical analysis to determine the significance of the changes in dopamine release.

-

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the general workflow for the in vivo microdialysis experiment.

This comprehensive technical guide provides essential information and detailed protocols for the effective use of this compound in neuroscience research. By understanding its chemical properties, mechanism of action, and appropriate experimental application, researchers can leverage this powerful pharmacological tool to advance our understanding of the dopamine system and its role in health and disease.

References

The Genesis and Pharmacological Profile of SKF-82958: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological characterization of SKF-82958, a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Developed by Smith, Kline & French (SKF) as part of a broader investigation into the therapeutic potential of benzazepine derivatives, SKF-82958 has become a valuable tool in neuroscience research for elucidating the roles of the D1 receptor in motor control, cognition, and reward pathways. This document details the key experimental methodologies used to characterize its binding affinity and functional activity, presents a summary of its quantitative pharmacological data, and illustrates its primary signaling cascade.

Discovery and Historical Development

The development of SKF-82958 is rooted in the pioneering work on benzazepine compounds by Smith, Kline & French in the latter half of the 20th century. The initial breakthrough in this chemical class was the synthesis of SKF-38393, the first selective dopamine D1 receptor partial agonist. While a crucial tool, the partial agonism of SKF-38393 limited its efficacy in fully activating D1 receptor-mediated signaling pathways.

This prompted further structure-activity relationship (SAR) studies to develop analogs with enhanced efficacy. Researchers at SKF systematically modified the benzazepine scaffold, leading to the synthesis of a series of compounds with varying potencies and activities. A significant advancement came with the introduction of a 6-chloro substituent and a 3-allyl group to the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine core. This strategic molecular modification resulted in the creation of (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which was designated SKF-82958.

Early pharmacological evaluations revealed that SKF-82958 possessed the desired profile of a high-affinity, selective, and, most importantly, a full agonist at the dopamine D1 receptor. This distinguished it from its predecessor, SKF-38393, and established it as a more robust pharmacological tool for investigating the maximal response achievable through D1 receptor stimulation. Its development has been instrumental in advancing the understanding of the central and peripheral effects of D1 receptor activation.

Pharmacological Profile

SKF-82958 is characterized by its high affinity and selectivity for the dopamine D1 receptor over the D2 receptor subtype. Its full agonist activity at the D1 receptor leads to the robust stimulation of adenylyl cyclase and subsequent downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key binding affinity and functional efficacy parameters of SKF-82958 reported in the literature.

| Receptor Binding Affinity | |

| Parameter | Value |

| Dopamine D1 Receptor (K₀.₅) | 4 nM[1] |

| Dopamine D2 Receptor (K₀.₅) | 73 nM[1] |

| Selectivity (D2/D1) | ~18-fold |

| Functional Efficacy | |

| Parameter | Value |

| Adenylyl Cyclase Stimulation (EC₅₀) | 491 nM (in rat striatal membranes)[1] |

| Agonist Type | Full Agonist |

Key Experimental Protocols

The characterization of SKF-82958 has relied on a suite of standard and specialized experimental techniques. The following sections provide detailed methodologies for three key assays used to determine its pharmacological profile.

Dopamine D1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of SKF-82958 for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled antagonist, typically [³H]SCH-23390.

Workflow for Radioligand Binding Assay

Caption: Workflow for a typical dopamine D1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

The final pellet is resuspended in fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]SCH-23390 (typically near its Kd, ~0.3-0.7 nM).

-

Varying concentrations of SKF-82958 are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH-23390).

-

The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25-30°C).

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of SKF-82958 that inhibits 50% of the specific binding of [³H]SCH-23390 (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of SKF-82958 to stimulate the production of cyclic AMP (cAMP), the second messenger generated upon D1 receptor activation.

Workflow for Adenylyl Cyclase Assay

Caption: General workflow for an adenylyl cyclase activity assay.

Methodology:

-

Reaction Setup:

-

Rat striatal membranes are prepared as described for the binding assay.

-

The membranes are incubated in an assay buffer containing ATP (the substrate for adenylyl cyclase), MgCl₂ (a cofactor), GTP (for G-protein coupling), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Agonist Stimulation:

-

Varying concentrations of SKF-82958 are added to the reaction mixture to stimulate adenylyl cyclase activity.

-

The reaction is incubated for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Termination and cAMP Quantification:

-

The reaction is terminated, often by boiling or the addition of an acidic solution.

-

The amount of cAMP produced is then quantified using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

The concentration of SKF-82958 that produces 50% of the maximal stimulation of cAMP production (EC₅₀) and the maximum effect (Emax) are determined by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Locomotor Activity Assessment

This behavioral assay assesses the central effects of SKF-82958 by measuring changes in the spontaneous locomotor activity of rodents in an open-field arena.

Workflow for Locomotor Activity Assessment

Caption: A typical workflow for assessing locomotor activity in rodents.

Methodology:

-

Animal Habituation:

-

Rodents (e.g., rats or mice) are habituated to the testing room for at least 60 minutes before the experiment to reduce stress-induced behavioral changes.

-

-

Drug Administration:

-

Animals are administered SKF-82958 (at various doses, e.g., 0.1-3.0 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

-

Open-Field Testing:

-

Following a pre-treatment period (e.g., 15-30 minutes), each animal is placed individually into an open-field arena.

-

The arena is equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.

-

-

Data Acquisition and Analysis:

-

Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).

-

Key parameters analyzed include total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).

-

The effects of different doses of SKF-82958 on these parameters are compared to the vehicle control group.

-

Signaling Pathway of SKF-82958

As a full D1 receptor agonist, SKF-82958 initiates a well-characterized intracellular signaling cascade.

Dopamine D1 Receptor Signaling Pathway

Caption: The canonical Gs-coupled signaling pathway activated by SKF-82958.

Upon binding to the D1 receptor, SKF-82958 induces a conformational change that activates the coupled heterotrimeric G-protein, specifically the Gαs or Gαolf subunit.[2] This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

PKA has numerous downstream targets, including the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) and the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[3][4] Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1), leading to an amplification of PKA-mediated signaling.[4] The phosphorylation of CREB promotes its binding to cAMP response elements in the promoter regions of target genes, thereby regulating gene transcription and inducing long-term changes in neuronal function.[3]

Conclusion

SKF-82958 stands as a landmark compound in the study of dopamine D1 receptor pharmacology. Its development from earlier benzazepine scaffolds provided the scientific community with a potent and selective full D1 agonist, enabling a more complete understanding of D1 receptor-mediated signaling and its physiological consequences. The experimental protocols detailed herein represent the foundational methods used to elucidate its pharmacological profile. As research into the complexities of dopaminergic systems continues, SKF-82958 remains an indispensable tool for dissecting the roles of the D1 receptor in health and disease.

References

The Dopamine D1 Receptor Agonist SKF-82958: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-82958 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its pharmacological profile has made it a valuable tool in neuroscience research for elucidating the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and cognition. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of SKF-82958, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. While extensive pharmacodynamic data are available, a notable gap exists in the publicly accessible literature regarding the comprehensive pharmacokinetic profile of this compound.

Pharmacodynamics

Receptor Binding Affinity

SKF-82958 exhibits high affinity and selectivity for the dopamine D1 receptor over the D2 receptor subtype. The binding affinities are summarized in the table below.

| Receptor Subtype | Binding Affinity (K₀.₅) |

| Dopamine D1 Receptor | 4 nM |

| Dopamine D2 Receptor | 73 nM |

Table 1: Receptor Binding Affinities of SKF-82958. Data derived from in vitro radioligand binding assays.[1]

Functional Activity

As a full agonist, SKF-82958 effectively stimulates D1 receptor-mediated signaling pathways. A primary downstream effect is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

| Functional Assay | Parameter | Value |

| Adenylyl Cyclase Activity | EC₅₀ | 491 nM |

Table 2: Functional Potency of SKF-82958. Data obtained from rat striatal membranes.[1]

In Vivo Pharmacology

Numerous in vivo studies in animal models have characterized the behavioral effects of SKF-82958, providing insights into the functional consequences of D1 receptor activation.

| Animal Model | Behavioral Test | Doses Administered | Key Findings |

| Rats | Self-Administration | Not specified | Readily self-administered, suggesting reinforcing properties mediated by D1 receptors.[2] |

| Rats | Drug Discrimination | 0.03 mg/kg (training dose), 0.003-0.1 mg/kg (test doses) | Serves as an effective discriminative stimulus, with effects mediated by D1-like receptors.[3] |

| Rats | Neuropeptide Gene Expression | Not specified | Induces preprodynorphin and substance P gene expression in striatal neurons.[4] |

| Mice | Locomotor Activity | 1 mg/kg i.p. | Induces stereotypies and alters locomotor activity.[5] |

| Rats | Conditioned Place Preference | 0.05 mg/kg s.c./i.p. | Induces a significant conditioned place preference.[6] |

| Common Marmosets | Eye Blinking | Not specified | Significantly increases the eye blinking count.[7] |

Table 3: Summary of In Vivo Behavioral Effects of SKF-82958.

Pharmacokinetics

A comprehensive search of the available scientific literature did not yield specific quantitative data on the pharmacokinetic parameters of SKF-82958, including its half-life (t₁/₂), volume of distribution (Vd), clearance (CL), and oral bioavailability. While some benzazepine-based dopamine D1 antagonists are known to have poor oral bioavailability due to extensive first-pass metabolism, it is unclear if this applies to the agonist SKF-82958. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Signaling Pathway

SKF-82958 exerts its effects by activating the dopamine D1 receptor, a Gs-coupled receptor. This initiates a well-defined intracellular signaling cascade.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of SKF-82958 to dopamine receptors. Specific parameters may vary between studies.

Objective: To determine the K₀.₅ of SKF-82958 for dopamine D1 and D2 receptors.

Materials:

-

Rat striatal tissue homogenates (source of receptors)

-

Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2)

-

SKF-82958 (unlabeled competitor)

-

Incubation buffer (e.g., Tris-HCl buffer with physiological salts)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of SKF-82958 to the membrane preparation.

-

To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-radiolabeled antagonist (e.g., unlabeled SCH23390 or spiperone).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SKF-82958 concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Convert the IC₅₀ to a K₀.₅ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (General Protocol)

This protocol outlines a general method for assessing the functional agonism of SKF-82958 at the D1 receptor.

Objective: To determine the EC₅₀ of SKF-82958 for the stimulation of adenylyl cyclase.

Materials:

-

Rat striatal membranes

-

SKF-82958 at various concentrations

-

ATP (substrate for adenylyl cyclase)

-

GTP (for G-protein activation)

-

Assay buffer containing Mg²⁺

-

cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay)

Procedure:

-

Prepare rat striatal membranes.

-

Incubate the membranes with varying concentrations of SKF-82958 in the presence of ATP and GTP.

-

Incubate at 37°C for a specified time to allow for cAMP production.

-

Terminate the reaction (e.g., by boiling or adding acid).

-

Measure the amount of cAMP produced using a suitable detection method.

-

Plot the amount of cAMP produced against the logarithm of the SKF-82958 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Self-Administration in Rats (Representative Workflow)

This workflow illustrates a typical experimental design to assess the reinforcing properties of SKF-82958.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effect of SKF-82958 Hydrobromide on cAMP Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of SKF-82958 hydrobromide on cyclic adenosine (B11128) monophosphate (cAMP) formation. SKF-82958 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR). Activation of the D1 receptor by agonists like SKF-82958 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger plays a crucial role in various physiological processes within the central nervous system and other tissues.

Quantitative Analysis of SKF-82958-Induced cAMP Formation

The stimulatory effect of SKF-82958 on cAMP formation has been quantified in various experimental systems. The following tables summarize the key pharmacological parameters, providing a comparative view of its potency and efficacy.

| Parameter | Value | Experimental System | Reference |

| EC50 | 491 nM | Rat striatal membranes | [1] |

Table 1: Potency of SKF-82958 in Stimulating Adenylyl Cyclase Activity. The EC50 value represents the concentration of SKF-82958 that elicits half of its maximal effect on adenylyl cyclase activity, the enzyme responsible for cAMP synthesis.

A study by Nergårdh et al. (2005) compared the potency of SKF-82958 with another D1 agonist, A 68930, in stimulating cAMP formation in cells transfected with the dopamine D1 receptor. The findings indicated a correlation between the agonists' potencies in cAMP stimulation and their affinities for the D1 receptor.[2] While the full text of this study was not available to extract specific EC50 and Emax values for a detailed table, the abstract confirms the direct effect of SKF-82958 on cAMP production in a D1 receptor-dependent manner.

Signaling Pathway of SKF-82958-Mediated cAMP Formation

The binding of SKF-82958 to the dopamine D1 receptor initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events leading to the formation of cAMP.

References

SKF-82958: A Comprehensive Technical Guide for the Study of Dopaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-82958, a substituted benzazepine, is a potent and widely utilized pharmacological tool in the study of dopamine (B1211576) neurotransmission. It primarily functions as a high-efficacy full agonist at the D1-like dopamine receptors (D1 and D5 subtypes), exhibiting a degree of selectivity over D2-like receptors. This compound has been instrumental in elucidating the role of D1 receptor activation in a multitude of physiological and pathological processes, including motor control, reward, learning and memory, and the pathophysiology of disorders such as Parkinson's disease and addiction. This in-depth technical guide provides a comprehensive overview of SKF-82958, including its pharmacological profile, its complex signaling mechanisms, and detailed protocols for its application in key experimental paradigms. The guide is intended to serve as a valuable resource for researchers employing SKF-82958 to investigate the intricacies of dopaminergic pathways.

Pharmacological Profile

SKF-82958 is a synthetic compound that acts as a full agonist at D1/D5 receptors.[1] Its pharmacological activity is not limited to the dopaminergic system, as it has also been found to be a subtype-selective agonist of the estrogen receptor α (ERα).[1][2]

Receptor Binding and Functional Potency

SKF-82958 displays a high affinity for the D1 receptor and is selective for D1 over D2 receptors.[3][4][5][6][7][8][9] The compound's agonistic action at the D1 receptor leads to the stimulation of adenylyl cyclase activity.[3][4][5][6][7][8][9]

| Parameter | Value | Receptor/System | Reference |

| K₀.₅ (Binding Affinity) | 4 nM | Dopamine D1 Receptor | [3][4][5][6][7][8][9] |

| K₀.₅ (Binding Affinity) | 73 nM | Dopamine D2 Receptor | [3][4][5][6][7][8][9] |

| EC₅₀ (Functional Potency) | 491 nM | D1 Receptor-dependent Adenylyl Cyclase Activity (rat striatal membranes) | [3][4][5][6][7][8][9] |

Signaling Pathways

The activation of D1 receptors by SKF-82958 initiates a cascade of intracellular signaling events. While the canonical pathway involves the coupling to Gs/olf proteins and subsequent activation of adenylyl cyclase, evidence also suggests coupling to Gq proteins.

Gs/olf-Adenylyl Cyclase Pathway

The primary signaling mechanism of D1 receptors involves their coupling to the stimulatory G proteins, Gs and/or Golf. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of gene expression and neuronal excitability.

Gq/Phospholipase C Pathway

In addition to the canonical Gs/olf pathway, studies have indicated that D1 receptors, when stimulated by agonists like SKF-82958, can also couple to Gq proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.

Experimental Protocols

The following protocols provide a framework for utilizing SKF-82958 in common experimental paradigms. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.

Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of SKF-82958 to D1 dopamine receptors using [³H]-SCH23390 as the radioligand.

Materials:

-

Tissue homogenates (e.g., rat striatum) expressing D1 receptors

-

[³H]-SCH23390 (radioligand)

-

SKF-82958 (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine tissue homogenate, [³H]-SCH23390 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of unlabeled SKF-82958 (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of a non-radioactive D1 antagonist (e.g., 1 µM butaclamol or unlabeled SCH23390).

-

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ of SKF-82958, which can then be converted to a Ki value.

In Vivo Microdialysis